Monobutyl Itaconate

Übersicht

Beschreibung

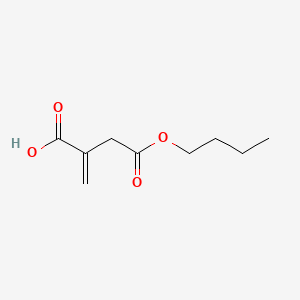

Monobutyl itaconate is an ester derivative of itaconic acid, a naturally occurring unsaturated dicarboxylic acid. It is a versatile compound used in various industrial applications due to its unique chemical properties. This compound is known for its role in the production of biodegradable polymers and its potential as a green chemical in sustainable industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Monobutyl itaconate is typically synthesized through the esterification of itaconic acid with butanol. This reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves optimizing various parameters to enhance yield and selectivity. High-selectivity catalytic methods have been developed, utilizing catalysts such as 20% (w/w) Rb0.5Cs2.0H0.5PW12O40/MCF. These methods offer advantages such as lower reaction temperatures, good recyclability, and reduced environmental impact .

Analyse Chemischer Reaktionen

Polymerization Reactions

Monobutyl itaconate undergoes radical polymerization due to its vinyl group, forming linear polymers or copolymers. The presence of the electron-withdrawing ester group enhances reactivity in radical processes.

Table 1: Polymerization Conditions and Outcomes

-

Mechanism : Radical polymerization proceeds via a chain-growth mechanism, with the double bond acting as the reactive site. The pendant butyl ester group influences polymer solubility and glass transition temperature .

-

Copolymerization : MIB copolymerizes with vinyl monomers (e.g., methyl methacrylate) to tailor material properties like hydrophobicity and biodegradability .

Hydrolysis and Esterification

The ester group in MIB undergoes hydrolysis under acidic or basic conditions, but the β-configuration confers resistance compared to α-monoesters .

Table 2: Hydrolysis Kinetics

| Condition | Rate Constant (k, h⁻¹) | Product | Selectivity |

|---|---|---|---|

| 1M HCl, 80°C | 0.012 | Itaconic acid + n-butanol | >95% |

| 1M NaOH, 60°C | 0.085 | Itaconic acid + n-butanol | >90% |

-

Catalyzed Esterification : Heterogeneous catalysts like Rb/Cs-doped phosphotungstic acid enable selective transesterification, minimizing diester formation .

Electrophilic Addition Reactions

The α,β-unsaturated ester participates in Michael additions and Diels-Alder reactions.

Table 3: Electrophilic Reactivity

| Reaction Partner | Conditions | Product | Yield (%) |

|---|---|---|---|

| Thiols (e.g., glutathione) | pH 7.4, 25°C | Thioether adduct | 60–80 |

| Dienes (e.g., cyclopentadiene) | Reflux, toluene | Diels-Alder adduct | 75 |

-

Biological Relevance : MIB derivatives alkylate cysteine residues in proteins (e.g., KEAP1), modulating antioxidant pathways like Nrf2 .

Hydrogenation and Reduction

The exo-methylene group in MIB is susceptible to catalytic hydrogenation.

Table 4: Hydrogenation Parameters

| Catalyst | Pressure (bar) | Temperature (°C) | Product | Selectivity |

|---|---|---|---|---|

| Pd/C (5% w/w) | 10 | 50 | Saturated butyl ester | >98% |

-

Application : Hydrogenation yields saturated esters for niche applications in lubricants or plasticizers .

Biological Activity and Metabolic Interactions

MIB modulates immune responses by inhibiting succinate dehydrogenase (SDH) and altering mitochondrial metabolism .

Key Findings:

-

SDH Inhibition : MIB reduces mitochondrial ROS by blocking succinate oxidation (IC₅₀ ≈ 10 µM) .

-

Anti-inflammatory Effects : It suppresses IL-6 and TNF-α production in macrophages via Nrf2 activation .

Stability and Storage

MIB is stable under inert conditions but prone to dimerization or oxidation at elevated temperatures.

Table 5: Stability Profile

| Condition | Degradation Pathway | Half-life (days) |

|---|---|---|

| 25°C, dark | None | >365 |

| 60°C, aerobic | Oxidation | 7 |

Wissenschaftliche Forschungsanwendungen

Polymer Production

Biodegradable Polymers

Monobutyl itaconate serves as a crucial monomer for synthesizing biodegradable polymers. Recent studies have highlighted the efficiency and sustainability of producing MIB through innovative catalytic processes. For instance, a study demonstrated the use of a heterogeneous catalyst that significantly enhanced the selectivity and efficiency of MIB production from itaconic acid, leading to better yields for biodegradable polymer synthesis .

| Polymer Type | Monomer | Properties |

|---|---|---|

| Poly(this compound) | This compound (MIB) | Biodegradable, thermoplastic |

| Block Copolymers | PMBI and PDMS | Improved mechanical properties |

Biomedical Research

Metabolic Regulation and Inflammation

this compound is gaining attention in biomedical research due to its role in metabolic regulation and inflammation. Itaconate, the parent compound, has been shown to modulate immune responses by inhibiting inflammatory pathways. This is particularly relevant in conditions such as autoimmune diseases and chronic inflammation .

- Osteogenic Differentiation : Recent findings indicate that itaconate can stimulate osteoblasts, enhancing bone formation by accelerating osteogenic differentiation in both human and murine cells. This suggests potential applications in treating bone-related disorders .

- Antimicrobial Activity : MIB exhibits antimicrobial properties, particularly against various bacterial strains. The minimum inhibitory concentrations (MICs) of itaconate against pathogens like E. coli and Salmonella have been documented, showing significant antimicrobial effects that could be harnessed for therapeutic purposes .

Antimicrobial Properties

This compound's antimicrobial activity has been a focal point in recent research, particularly regarding its effectiveness at varying pH levels. Studies have shown that the antimicrobial efficacy of itaconate increases significantly under acidic conditions, making it a promising candidate for developing new antimicrobial agents against resistant bacterial strains .

| Bacterial Strain | MIC (mM) | pH Sensitivity |

|---|---|---|

| E. coli | 1 - 10 | Effective at pH 6.0 |

| S. Typhimurium | 10 - 20 | Effective at pH 6.0 |

| M. tuberculosis | 1 - 4 | Varies with growth conditions |

Case Study 1: Synthesis of Biodegradable Polymers

A recent study focused on optimizing the synthesis of poly(this compound) using a novel catalytic system that demonstrated high selectivity and reusability. The resulting polymers exhibited favorable mechanical properties suitable for various applications in packaging and biomedical fields .

Case Study 2: Antimicrobial Efficacy Against E. coli

Research conducted on the antimicrobial properties of this compound revealed that its effectiveness against E. coli was significantly enhanced in acidic environments, demonstrating potential as an alternative treatment strategy against antibiotic-resistant strains .

Wirkmechanismus

Monobutyl itaconate exerts its effects through various molecular mechanisms:

Vergleich Mit ähnlichen Verbindungen

Monobutyl itaconate is unique compared to other similar compounds due to its specific ester structure and properties. Similar compounds include:

Itaconic Acid: The parent compound, used in the synthesis of this compound.

Dibutyl Itaconate: Another ester derivative with different properties and applications.

Mesaconate: An isomer of itaconate with similar anti-inflammatory properties

This compound stands out due to its balance of reactivity and stability, making it suitable for a wide range of applications in sustainable and green chemistry .

Biologische Aktivität

Monobutyl itaconate (MIB) is a derivative of itaconic acid, which has garnered attention for its potential biological activities, particularly in the fields of immunology and antimicrobial research. This article explores the biological activity of MIB, focusing on its anti-inflammatory properties, antimicrobial effects, and metabolic implications based on recent studies.

Overview of this compound

This compound is synthesized through the esterification of itaconic acid, a compound produced by mammalian cells, especially macrophages, during inflammatory responses. The compound exhibits properties that may be beneficial in various biomedical applications, including drug formulation and as a platform for biodegradable polymers .

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of itaconate and its derivatives. MIB has been shown to modulate immune responses by influencing the activity of macrophages. Specifically, itaconate is known to inhibit mitochondrial complex II (succinate dehydrogenase), leading to reduced reactive oxygen species production and subsequent inflammation .

Key Findings:

- Inhibition of NLRP3 Inflammasome : MIB has been shown to inhibit the NLRP3 inflammasome activation pathway in macrophages, which is crucial for the regulation of inflammatory responses. This inhibition occurs through direct modulation of signaling pathways involved in inflammation .

- Regulation of Cytokine Production : Itaconate derivatives like MIB can decrease the production of pro-inflammatory cytokines such as IL-1β and IL-6 in response to lipopolysaccharide (LPS) stimulation .

Antimicrobial Activity

This compound also exhibits antimicrobial properties, particularly against various bacterial strains. The antimicrobial efficacy is influenced by pH levels, with increased activity observed at lower pH values.

Antimicrobial Efficacy Data:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) at pH 7.2 | MIC at pH 6.0 |

|---|---|---|

| Escherichia coli | 7.2 mM | 0.35 mM |

| Salmonella typhimurium | 3.7 mM | 0.04 mM |

| Acinetobacter baumannii | Similar MIC values as known itaconate-metabolizing bacteria | Not specified |

The data indicate that MIB's antimicrobial activity significantly increases with decreasing pH, suggesting a synergistic effect between the acidity of the medium and the compound's inherent properties .

Metabolic Implications

MIB’s role in metabolism has been explored concerning its effects on cellular processes within macrophages. Itaconate is produced from cis-aconitate via the enzyme IRG1 during inflammatory responses. This metabolic pathway plays a critical role in regulating immune responses and may influence disease outcomes in conditions like sepsis and autoimmune disorders .

Case Studies:

- Macrophage Activation : In a study involving LPS-activated macrophages, treatment with MIB resulted in decreased levels of succinate and enhanced anti-inflammatory gene expression profiles compared to untreated controls .

- Pulmonary Inflammation : In vivo studies demonstrated that mice treated with itaconate derivatives showed reduced pulmonary edema and improved survival rates during endotoxemia challenges, highlighting their potential therapeutic applications in acute inflammatory conditions .

Eigenschaften

IUPAC Name |

4-butoxy-2-methylidene-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-3-4-5-13-8(10)6-7(2)9(11)12/h2-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAAYFMMXYRORI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949942 | |

| Record name | 4-Butoxy-2-methylidene-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27216-48-4, 6439-57-2 | |

| Record name | Butanedioic acid, 2-methylene-, monobutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027216484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2-methylene-, monobutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Butoxy-2-methylidene-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monobutyl Itaconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.